N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a furan ring, a pyrazole ring, and a chromene ring. These structures are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The furan, pyrazole, and chromene rings would contribute to the rigidity of the molecule, while the hydroxyethyl and carboxamide groups would introduce polarity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the furan ring could undergo electrophilic aromatic substitution or oxidation. The pyrazole ring could undergo reactions at the nitrogen atoms, such as alkylation or acylation .Scientific Research Applications
Chemical Structure and Properties
- Crystal Structure Analysis : Studies on similar compounds, such as 4-oxo-N-phenyl-4H-chromene-2-carboxamide, have detailed their crystallization behavior, space groups, and molecular conformations, providing insights into the intermolecular interactions and conformations crucial for their chemical and biological properties (Reis et al., 2013).
Synthesis and Reactivity
- Synthetic Pathways : Research on the synthesis and reactions of related chromene derivatives explores various synthetic routes, including cyclocoupling reactions and the formation of different heterocyclic moieties. These studies contribute to the development of methodologies for constructing complex molecular structures with potential biological activities (Nizami & Hua, 2018).
Potential Biological Activities
- Antimicrobial and Anticancer Activities : Compounds with structures related to the query molecule have been synthesized and tested for their biological activities. For instance, derivatives bearing a pyrazole nucleus have been evaluated for their antimicrobial properties, indicating the potential of these compounds in developing new therapeutic agents (El-Wahab et al., 2011).
Pharmacophore Exploration
- Molecular Modeling and Theoretical Studies : Some studies involve quantum chemical calculations and theoretical analyses to predict the reactivity, stability, and electronic properties of similar compounds. These insights are valuable for understanding the pharmacophore's contribution to biological activity and for designing new compounds with enhanced efficacy (Halim & Ibrahim, 2022).
Future Directions
properties
IUPAC Name |
N-[5-(furan-2-yl)-2-(2-hydroxyethyl)pyrazol-3-yl]-8-methoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6/c1-27-16-5-2-4-12-10-13(20(26)29-18(12)16)19(25)21-17-11-14(15-6-3-9-28-15)22-23(17)7-8-24/h2-6,9-11,24H,7-8H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLJRTUOSITRNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=NN3CCO)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide |
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